molecular formula C10H20N4O3 B14766902 N-(2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)piperazine-1-carboxamide

N-(2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)piperazine-1-carboxamide

Cat. No.: B14766902
M. Wt: 244.29 g/mol
InChI Key: NQQKBKHFTFJEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)piperazine-1-carboxamide typically involves the reaction of piperazine with an appropriate acylating agent. One common method involves the use of 2-chloro-N-(2-hydroxyethyl)-N-methylacetamide as the acylating agent. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: The major product is the corresponding ketone or aldehyde.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

N-(2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it can bind to receptors on the surface of cells, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)piperazine
  • 1-(3-trifluoromethylphenyl)piperazine
  • N-(2-(1-benzylpiperidin-4-yl)ethyl)-4-(pyrazin-2-yl)piperazine-1-carboxamide

Uniqueness

N-(2-((2-hydroxyethyl)(methyl)amino)-2-oxoethyl)piperazine-1-carboxamide is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Unlike other piperazine derivatives, this compound has a hydroxyethyl group and a methylamino group, which enhance its solubility and reactivity. These features make it a valuable intermediate in the synthesis of complex molecules and a useful tool in scientific research.

Properties

Molecular Formula

C10H20N4O3

Molecular Weight

244.29 g/mol

IUPAC Name

N-[2-[2-hydroxyethyl(methyl)amino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C10H20N4O3/c1-13(6-7-15)9(16)8-12-10(17)14-4-2-11-3-5-14/h11,15H,2-8H2,1H3,(H,12,17)

InChI Key

NQQKBKHFTFJEGP-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C(=O)CNC(=O)N1CCNCC1

Origin of Product

United States

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